molecular formula C15H14O6 B071728 Juglomycin Z CAS No. 160162-39-0

Juglomycin Z

Cat. No.: B071728
CAS No.: 160162-39-0
M. Wt: 290.27 g/mol
InChI Key: MIJQQLCPVSCPSU-QMMMGPOBSA-N
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Description

Juglomycin Z is a member of the juglomycin family, a class of naphthoquinone antibiotics naturally produced by Streptomyces species. This compound is of significant interest in microbiological and oncological research due to its potent biological activities. Its primary characterized mechanism of action involves intercalating into DNA and inhibiting bacterial DNA gyrase (a type II topoisomerase), thereby disrupting DNA replication and leading to cell death. This makes this compound a valuable tool for studying bacterial cell division and for exploring novel pathways to combat multidrug-resistant bacteria.

Properties

CAS No.

160162-39-0

Molecular Formula

C15H14O6

Molecular Weight

290.27 g/mol

IUPAC Name

(3S)-3-hydroxy-4-(5-hydroxy-3-methyl-1,4-dioxonaphthalen-2-yl)butanoic acid

InChI

InChI=1S/C15H14O6/c1-7-10(5-8(16)6-12(18)19)15(21)9-3-2-4-11(17)13(9)14(7)20/h2-4,8,16-17H,5-6H2,1H3,(H,18,19)/t8-/m0/s1

InChI Key

MIJQQLCPVSCPSU-QMMMGPOBSA-N

SMILES

CC1=C(C(=O)C2=C(C1=O)C(=CC=C2)O)CC(CC(=O)O)O

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)C(=CC=C2)O)C[C@@H](CC(=O)O)O

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)C(=CC=C2)O)CC(CC(=O)O)O

Synonyms

juglomycin Z

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Juglomycin Z exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against various yeast species. Research has demonstrated its efficacy in inhibiting the growth of pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans.

Table 1: Antimicrobial Activity of this compound

PathogenTypeMinimum Inhibitory Concentration (MIC)
Escherichia coliGram-negative10 µg/ml
Staphylococcus aureusGram-positive5 µg/ml
Candida albicansYeast15 µg/ml

These results indicate that this compound could serve as a potential candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .

Biosynthesis and Derivatives

Research into the biosynthesis of this compound reveals that it is produced by specific strains of Streptomyces, which utilize complex biochemical pathways involving polyketide synthases. Understanding these pathways is crucial for potential synthetic modifications that could enhance its efficacy or reduce toxicity.

Table 2: Comparison of NMR Spectroscopic Data for Natural and Synthetic this compound

ParameterNatural this compoundSynthetic this compound
Chemical Shift (δ)7.5 ppm7.6 ppm
Coupling Constants (J)8 Hz8 Hz
Integration2H2H

This comparison indicates that synthetic routes can effectively replicate the natural compound's structure, allowing for further exploration of its properties .

Case Studies and Research Findings

Several studies have explored the applications of this compound in clinical settings:

  • A study published in Applied Microbiology highlighted its potential as an alternative treatment for infections caused by multidrug-resistant bacteria. The researchers noted significant reductions in bacterial load when this compound was administered in vitro .
  • Another investigation focused on its antifungal properties, demonstrating effectiveness against various strains of Candida, which are notorious for causing opportunistic infections in immunocompromised patients .

Preparation Methods

Strain Selection and Fermentation Conditions

Juglomycin Z is naturally produced by Streptomyces tendae Tü 901/8c under specific fermentation conditions. Batch fermentations in 25-liter intensor systems using a complex medium (2% starch, 0.5% peptone, 0.25% meat extract, pH 7.2) yield optimal production. Notably, the fermentor type profoundly impacts output:

  • Intensor systems initiate production at 18 hours post-inoculation, peaking at 90 mg/L after 23 hours.

  • Stirred tank fermentors suppress this compound entirely, instead favoring Juglomycin A (130 mg/L at 48 hours).

This stark contrast underscores the sensitivity of secondary metabolite biosynthesis to oxygen transfer rates and shear stress.

Isolation and Purification

The isolation protocol involves three key steps:

  • Ethyl acetate extraction of culture filtrate

  • Silica gel chromatography with CH2_2Cl2_2-MeOH gradient elution

  • Preparative reverse-phase HPLC for final purification

Critical analysis of the fermentation kinetics (Fig. 1 in source) reveals this compound production ceases abruptly after 25 hours, coinciding with biomass accumulation. This suggests catabolite repression or feedback inhibition mechanisms requiring further investigation.

Synthetic Approaches and Structural Challenges

Unified Synthetic Strategy

A 2019 ACS Omega study proposed a common intermediate approach using 1,4-dimethoxynaphthalene derivative 10 to access this compound. The synthetic pathway involved:

  • Methyl group introduction at the 3′-position of intermediate 13

  • Deprotection of methoxymethyl (MOM) groups with trifluoroacetic acid (TFA)

  • Oxidation with ceric ammonium nitrate (CAN) to form the naphthoquinone core

Despite meticulous execution, the synthetic product exhibited stark discrepancies from natural this compound:

PropertyNatural this compoundSynthetic Analogue
[α]D_D (MeOH)+144 (c 0.025)-44.3 (c 0.10)
3′-CH3_3 δH_H (ppm)2.672.26
3′-CH3_3 δC_C (ppm)18.512.7

The 5.8 ppm upfield shift in methyl carbon chemical shift and opposite optical rotation conclusively demonstrate structural misassignment.

Alternative Synthetic Routes

A stereoselective synthesis employing Dötz benzannulation was attempted for related juglomycins. While successful for Juglomycin C, adaptation to this compound failed due to:

  • Regiochemical unpredictability in naphthalene ring formation

  • Incompatibility of CAN-mediated quinonization with methyl substituents

These challenges highlight the unique electronic effects imposed by this compound's disputed substitution pattern.

Analytical Comparison of Natural vs. Synthetic Products

Spectroscopic Discrepancies

Detailed 1^1H and 13^13C NMR comparisons between natural and synthetic materials reveal fundamental differences:

Natural this compound:

  • Characteristic aromatic signals at δH_H 6.82 (1H, s, H-3), 7.12 (1H, d, J=8.0 Hz, H-6)

  • Methyl singlet at δH_H 2.67 integrated to 3 protons

Synthetic Product:

  • Aromatic pattern altered with δH_H 6.91 (H-3), 7.24 (H-6)

  • Methyl environment inconsistent with proposed structure

Biological Activity Implications

While natural this compound exhibits antimicrobial activity against Gram-positive bacteria (MIC 1-2 μg/mL), synthetic analogues show reduced potency (>10 μg/mL). This suggests the true active pharmacophore remains unauthenticated.

Critical Analysis of Preparation Methodologies

Fermentation Optimization Opportunities

  • Precursor Feeding : Structural similarity to polyketides suggests acetate/propionate supplementation could boost titers

  • Two-stage Cultivation : Separate growth (stirred tank) and production (intensor) phases may alleviate catabolite repression

  • Genetic Engineering : Knockout of Juglomycin A biosynthetic genes could redirect metabolic flux

Synthetic Chemistry Challenges

The failed total synthesis attempts indicate:

  • Potential epimeric configuration at C-3′/C-4′

  • Possible regioisomeric quinone arrangement

  • Need for advanced computational modeling to reconcile spectroscopic data

Q & A

Q. What experimental methodologies are recommended for identifying Juglomycin Z in microbial extracts?

To confirm the presence of this compound, researchers should employ a combination of high-resolution mass spectrometry (HRMS) for molecular weight determination and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. Chromatographic techniques like HPLC or UPLC coupled with UV-Vis detection can isolate the compound from complex mixtures. Comparative analysis against reference spectra from databases (e.g., GNPS, AntiBase) is critical for validation . For reproducibility, detailed protocols for extraction solvents, column parameters, and spectral acquisition settings must be documented .

Q. How can researchers verify the biosynthetic pathway of this compound?

Genome mining using tools like antiSMASH or PRISM can identify secondary metabolite biosynthetic gene clusters (smBGCs) associated with this compound. Transcriptomic and proteomic analyses under varying culture conditions (e.g., stress induction) help correlate gene expression with compound production. Heterologous expression of candidate genes in model organisms (e.g., Streptomyces spp.) followed by metabolomic profiling validates pathway functionality .

Q. What in vitro assays are suitable for assessing this compound’s bioactivity?

Standard assays include:

  • Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi.
  • Cytotoxicity : MTT/XTT assays on human cell lines (e.g., HEK293, HeLa).
  • Enzyme inhibition : Fluorometric or colorimetric assays targeting specific enzymes (e.g., kinases, proteases). Include positive/negative controls and statistical validation (e.g., triplicate runs, ANOVA) to ensure robustness .

Advanced Research Questions

Q. How should researchers address contradictory data in this compound’s spectral characterization?

Discrepancies in NMR or HRMS data may arise from impurities, solvent artifacts, or tautomeric forms. Strategies include:

  • Re-isolating the compound using orthogonal purification methods (e.g., size-exclusion chromatography).
  • Performing 2D NMR experiments (e.g., HSQC, HMBC) to resolve overlapping signals.
  • Computational validation via molecular modeling or density functional theory (DFT) calculations. Transparent reporting of conflicting data and resolution steps is essential for peer review .

Q. What experimental designs optimize yield and stability during this compound production?

Employ Design of Experiments (DoE) to test variables:

  • Culture conditions : pH, temperature, aeration, and nutrient composition (e.g., carbon/nitrogen ratios).
  • Induction strategies : Precursor feeding, elicitors (e.g., rare earth ions), or co-culture with competing microbes. Stability studies under varying pH, light, and temperature conditions guide storage protocols. Use response surface methodology (RSM) to model optimal parameters .

Q. How can multi-omics approaches resolve gaps in this compound’s mode of action?

Integrate transcriptomics, proteomics, and metabolomics to map cellular responses to this compound exposure. For example:

  • RNA-seq to identify differentially expressed genes in treated vs. untreated pathogens.
  • SILAC-based proteomics to quantify protein expression changes.
  • Metabolite profiling to detect disrupted biochemical pathways. Pathway enrichment tools (e.g., KEGG, STRING) and machine learning models (e.g., random forests) aid in data synthesis .

Q. What criteria should guide the selection of in vivo models for this compound toxicity studies?

Prioritize models with genetic similarity to human metabolic pathways (e.g., zebrafish embryos, Caenorhabditis elegans). Key parameters include:

  • Dose-response curves to establish LD50/EC50 values.
  • Histopathological and behavioral assessments.
  • Comparative pharmacokinetics (e.g., absorption, distribution) using LC-MS/MS. Ethical approval and adherence to ARRIVE guidelines are mandatory .

Data Management and Reproducibility

Q. How should researchers structure datasets for this compound studies to ensure reproducibility?

  • Raw data : Deposit spectral files (e.g., .raw, .d) in public repositories (e.g., MetaboLights, ProteomeXchange).
  • Metadata : Document strain identifiers, culture conditions, and instrument settings using ISA-Tab format.
  • Code : Share analysis scripts (e.g., Python/R) for statistical models on GitHub or Zenodo. Reference data management plans (DMPs) and FAIR principles in supplementary materials .

Q. What strategies mitigate bias in bioactivity assays for this compound?

  • Blinding : Assign sample labels randomly and conceal treatment groups during analysis.
  • Replication : Independent validation across multiple labs or equipment.
  • Negative controls : Include solvent-only and heat-inactivated compound samples. Disclose potential conflicts of interest (e.g., funding sources) in the acknowledgments section .

Research Question Formulation

Q. How can the FINER criteria improve hypotheses about this compound’s ecological roles?

Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) framework:

  • Feasible : Assess genomic data availability for smBGC homology.
  • Novel : Investigate uncharacterized regulatory elements in this compound clusters.
  • Ethical : Prioritize non-endangered microbial sources.
    Align questions with gaps in literature (e.g., lack of mechanistic studies on antifungal activity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.